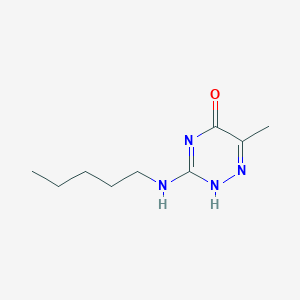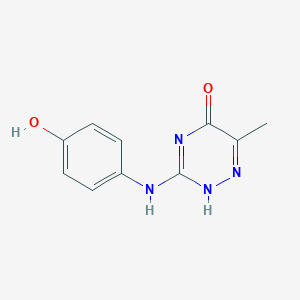![molecular formula C11H21N5O B7748796 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7748796.png)
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 3-(diethylamino)propylamine with 6-methyl-1,2,4-triazin-5-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(diethylamino)propylamine and 6-methyl-1,2,4-triazin-5-one.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium, or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds, such as:
3-(diethylamino)propylamine: A related compound with similar structural features but lacking the triazine ring.
6-methyl-1,2,4-triazin-5-one: A triazine derivative with a similar core structure but different substituents.
N,N-diethyl-1,3-propanediamine: Another diamine compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-4-16(5-2)8-6-7-12-11-13-10(17)9(3)14-15-11/h4-8H2,1-3H3,(H2,12,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKAUGPLUFANPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=O)C(=NN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC1=NC(=O)C(=NN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-[1-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7748717.png)
![ethyl 2-[[4-[1-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7748727.png)
![ethyl 2-[[4-[1-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7748729.png)
![1-[3-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolyla mino)phenylcarboxamido]-3-hydroxybenzene](/img/structure/B7748746.png)
![4-[[4-chloro-2,5-dioxo-1-(2-phenylethyl)pyrrol-3-yl]amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B7748747.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B7748752.png)
![3-acetyl-1-[4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)phenylcarboxamido]benzene](/img/structure/B7748765.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-(5-chloro-2-hydroxyphenyl)benzamide](/img/structure/B7748769.png)
![N-(4-acetylphenyl)-4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzamide](/img/structure/B7748776.png)
![N-(3-acetylphenyl)-4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzamide](/img/structure/B7748777.png)
![N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B7748782.png)



